
Dibenzylsulfoximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylsulfoximide is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique chemical properties. It is characterized by the presence of a sulfoximine group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, with two benzyl groups attached to the nitrogen. This compound is known for its stability and versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzylsulfoximide can be synthesized through several methods. One common approach involves the oxidation of dibenzylsulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the reaction of dibenzylsulfide with chloramine-T in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylsulfoximide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonimidates or sulfonamides.
Reduction: Reduction reactions can convert it back to dibenzylsulfide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Dibenzylsulfide.
Substitution: Various substituted sulfoximides.
Applications De Recherche Scientifique
Dibenzylsulfoximide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research has explored its potential as a precursor for drug candidates with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dibenzylsulfoximide involves its ability to interact with various molecular targets through its sulfoximine group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic properties of the sulfur and nitrogen atoms, which can participate in redox reactions and nucleophilic attacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonimidates: These compounds share the sulfoximine group but differ in their substituents.
Sulfonamides: Similar in structure but with a sulfonamide group instead of a sulfoximine group.
Sulfoxides: Contain a sulfur-oxygen double bond but lack the nitrogen atom.
Uniqueness
Dibenzylsulfoximide is unique due to its combination of stability and reactivity. The presence of two benzyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C14H15NOS |
|---|---|
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
dibenzyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H15NOS/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
PQEQYIQDYKTOFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=N)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


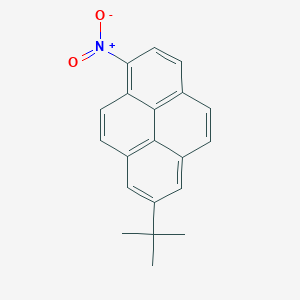
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
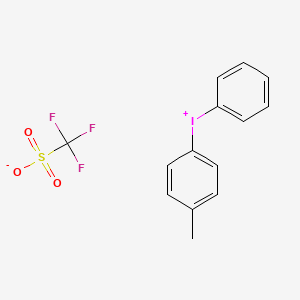
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
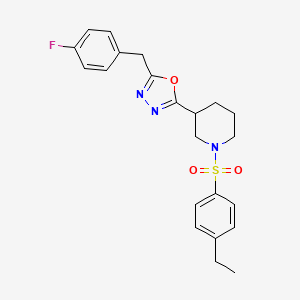


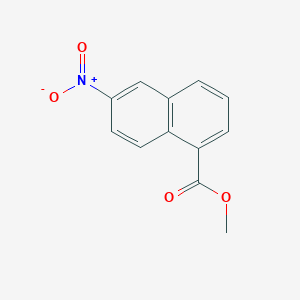
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
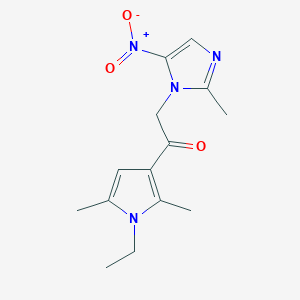
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
